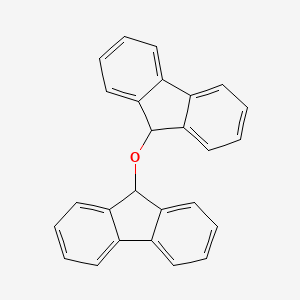
Bis(fluoren-9-yl)ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(fluoren-9-yl)ether, commonly referred to as BFE, is a synthetic compound containing two fluoren-9-yl groups, or fluoren-9-yl moieties, connected by an ether linkage. BFE is a colorless crystalline solid with a melting point of approximately 135°C and is insoluble in water. It is a relatively new compound, first synthesized in 2018, and has been studied for its potential applications in a variety of scientific research fields.
Wissenschaftliche Forschungsanwendungen
BFE has been studied for its potential applications in a variety of scientific research fields. In particular, it has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a reagent in the synthesis of a variety of organic compounds. In addition, it has been used in the synthesis of a variety of polymers, including polyurethanes, polyesters, and polyanhydrides.
Wirkmechanismus
The mechanism of action of BFE is not yet fully understood. However, it is believed that the two fluoren-9-yl moieties of BFE are able to interact with other molecules, such as organic compounds and polymers, to form complexes and catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of BFE have not yet been studied in detail. However, it is believed that BFE may have the potential to interact with and influence the activity of proteins and enzymes in the body, which could have an effect on the body’s biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
BFE has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is stable under a variety of conditions, and is insoluble in water. However, it is also relatively expensive and may not be suitable for use in large-scale experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the study of BFE. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in a variety of scientific research fields. Additionally, further research into the synthesis of BFE and its potential uses in large-scale experiments could be beneficial. Finally, further research into the potential toxicity of BFE and its potential effects on the environment is also warranted.
Synthesemethoden
BFE is synthesized in a two-step process. The first step involves the reaction of fluoren-9-yl bromide with sodium ethoxide in ethanol to produce the fluoren-9-yl ethoxide intermediate. The second step involves the reaction of the fluoren-9-yl ethoxide intermediate with 1,4-dibromobutane in the presence of a base, such as sodium hydride, to produce BFE. The structure of BFE can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
IUPAC Name |
9-(9H-fluoren-9-yloxy)-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)27-26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16,25-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECVHBQQFSEAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)OC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}propanoic acid](/img/structure/B6309248.png)
amino}propanoic acid](/img/structure/B6309255.png)
amino}propanoic acid](/img/structure/B6309263.png)
amino}propanoic acid](/img/structure/B6309274.png)
amino}propanoic acid](/img/structure/B6309276.png)
![Diethyl 1-[2-(2-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309283.png)
amino}propanoic acid](/img/structure/B6309299.png)
amino}propanoic acid](/img/structure/B6309305.png)
![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-1-{[4-(2-methoxyphenyl)-4h-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B6309310.png)
![4-[(8,8-Dioxido-2,4-dioxo-8-thia-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B6309312.png)
![Dimethyl 1-[2-(3-chloro-4-ethoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B6309320.png)
![3-[4-(1H-Imidazol-1-ylcarbonyl)benzyl]-8-oxa-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B6309321.png)
![2-(2'-(Benzyloxy)-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6309324.png)
